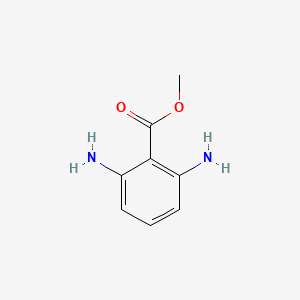

Methyl 2,6-diaminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

32114-64-0 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2,6-diaminobenzoate |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,9-10H2,1H3 |

InChI Key |

OHNFWUNUCQMCOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2,6 Diaminobenzoate and Its Analogues

Established Laboratory Synthetic Pathways

Traditional laboratory synthesis of methyl 2,6-diaminobenzoate and its isomers relies on robust and well-documented chemical transformations. These include the reduction of nitro-substituted precursors, direct esterification of diaminobenzoic acids, and the use of specific reagents like thionyl chloride to facilitate ester formation.

Reductive Strategies from Nitro-Substituted Precursors

A predominant strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This approach is widely adopted for the preparation of this compound from precursors such as methyl 2,6-dinitrobenzoate or methyl 2-amino-6-nitrobenzoate. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like hydrazine (B178648) hydrate (B1144303) or formic acid. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under controlled temperature and pressure. For instance, the reduction of various nitroarenes to their corresponding anilines has been effectively achieved using a Pd/C catalyst. organic-chemistry.org

Another approach involves the use of metals in acidic media, a classic example being the Béchamp reduction which uses iron filings and hydrochloric acid. Other metal-based reducing systems include tin or zinc in the presence of an acid. Additionally, sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst, such as nickel chloride supported on natural phosphate, has been shown to be an effective system for the reduction of aromatic nitro compounds in an aqueous medium. commonorganicchemistry.com

The chemoselectivity of the reduction can be a crucial factor, especially when other reducible functional groups are present in the molecule. The choice of the reducing agent and reaction conditions can be tailored to selectively reduce the nitro groups while preserving other functionalities.

Table 1: Reductive Strategies for the Synthesis of Aromatic Amines

| Precursor | Reducing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitroarenes | Pd/C, H₂ | Anilines | High | organic-chemistry.org |

| Aromatic nitro compounds | NiCl₂/Natural Phosphate, NaBH₄ | Aromatic amines | Excellent | commonorganicchemistry.com |

| Nitroarenes | Iron, HCl | Anilines | Good | rsc.org |

Esterification of Diaminobenzoic Acid Precursors

The direct esterification of a diaminobenzoic acid, such as 2,3-diaminobenzoic acid or 3,4-diaminobenzoic acid, with an alcohol in the presence of an acid catalyst is another viable synthetic route. This method, often referred to as Fischer esterification, is a reversible reaction where the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For example, methyl 3,4-diaminobenzoate (B8644857) can be synthesized by reacting 3,4-diaminobenzoic acid with methanol in the presence of concentrated sulfuric acid at elevated temperatures. chemicalbook.com

While effective, this method can sometimes be limited by the harsh acidic conditions, which might not be suitable for sensitive substrates. The workup procedure typically involves neutralization of the acid catalyst and extraction of the desired ester.

Table 2: Esterification of Diaminobenzoic Acid Precursors

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzoic acid | Methanol, H₂SO₄ | Methyl 3,4-diaminobenzoate | 98.1 | chemicalbook.com |

| 2,3-Diaminobenzoic acid | Methanol, SOCl₂ | Methyl 2,3-diaminobenzoate | - | rsc.org |

Thionyl Chloride-Mediated Esterification Protocols

Thionyl chloride (SOCl₂) is a highly effective reagent for the esterification of carboxylic acids. It reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards nucleophilic attack by an alcohol than the original carboxylic acid. This two-step, one-pot process is often preferred for its high yields and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.

The esterification of diaminobenzoic acids using thionyl chloride and methanol is a common laboratory procedure. The reaction is typically carried out by adding thionyl chloride dropwise to a solution of the diaminobenzoic acid in methanol at a controlled temperature. For instance, a general procedure for the preparation of methyl diaminobenzoates involves dissolving the diaminobenzoic acid in methanol, cooling the solution, and then adding thionyl chloride. The reaction mixture is then stirred, often with heating, to drive the reaction to completion. rsc.org The workup usually involves neutralization and extraction to isolate the final product.

This method is particularly useful for sterically hindered carboxylic acids or when milder reaction conditions are required compared to strong acid-catalyzed esterifications.

Table 3: Thionyl Chloride-Mediated Esterification

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Diaminobenzoic acid | Methanol, SOCl₂ | Methyl 3,4-diaminobenzoate | 95.0 | chemicalbook.com |

| 2,3-Diaminobenzoic acid | Methanol, SOCl₂ | Methyl 2,3-diaminobenzoate | - | rsc.org |

Principles of Green Chemistry in Diaminobenzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. In the context of diaminobenzoate synthesis, this translates to the development of solvent-free or environmentally benign solvent approaches and the optimization of catalysts for more sustainable processes.

Solvent-Free or Environmentally Benign Solvent Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to pollution. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard. These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the mixture in the absence of a solvent. This approach can lead to higher reaction rates, easier product isolation, and reduced waste generation. For instance, solvent-free esterification of carboxylic acids using solid-supported catalysts has been demonstrated to be an efficient and environmentally friendly method. mdpi.comresearchgate.net

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Reactions in aqueous media are becoming increasingly common in organic synthesis. For example, the reduction of aromatic nitro compounds has been successfully carried out in water using a Pd/C catalyst with the aid of a surfactant to facilitate the reaction of water-insoluble substrates. organic-chemistry.org Other green solvents include supercritical fluids like carbon dioxide, ionic liquids, and deep eutectic solvents.

Catalyst Optimization for Sustainable Syntheses

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction pathways. In the synthesis of diaminobenzoates, catalyst optimization plays a crucial role in improving sustainability.

For the reduction of nitro-substituted precursors, the development of highly active and recyclable catalysts is a key area of research. This includes the use of nanoparticle catalysts, which often exhibit higher catalytic activity due to their large surface-area-to-volume ratio. For example, supported iron oxide nanoparticles have been used as an efficient and recoverable catalyst for the esterification of various carboxylic acids. mdpi.com Furthermore, the ability to easily separate and reuse the catalyst is essential for a sustainable process. Magnetic nanoparticles, for instance, can be easily removed from the reaction mixture using an external magnet.

In esterification reactions, the use of solid acid catalysts is a greener alternative to traditional homogeneous acid catalysts like sulfuric acid. Solid acids are non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, thus minimizing waste and simplifying the purification process.

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The generation of chiral derivatives of this compound, where stereocenters are introduced on substituents attached to the amino groups or the benzene (B151609) ring, necessitates the use of asymmetric synthesis methodologies. While direct asymmetric synthesis of this specific class of compounds is not extensively documented, several established strategies for the enantioselective synthesis of chiral amines and aromatic compounds can be proposed as viable approaches. These methods primarily include catalytic asymmetric hydrogenation, transition metal-catalyzed asymmetric amination, and the use of chiral auxiliaries.

One of the most powerful and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of prochiral precursors such as imines, enamines, or nitro compounds. acs.orgnih.govnih.gov For the synthesis of chiral this compound derivatives, a potential strategy involves the asymmetric hydrogenation of a suitably substituted nitroaromatic precursor. This approach would entail the enantioselective reduction of one of two prochiral substituents on the aromatic ring, or the asymmetric reduction of a nitro group that leads to a chiral amine substituent. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of a wide array of substrates. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another promising avenue is the use of transition metal-catalyzed asymmetric amination reactions. nih.gov These reactions involve the enantioselective formation of a carbon-nitrogen bond. For instance, palladium-catalyzed asymmetric allylic amination could be employed to introduce chiral substituents onto the amino groups of a 2,6-diaminobenzoate scaffold. nih.gov This method has been successful in the synthesis of various polyfunctionalized diamines with high enantiomeric excess. nih.gov

The application of chiral auxiliaries represents a classical yet effective strategy for asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound derivatives, a chiral auxiliary could be attached to one of the amino groups or the carboxyl group. This would enable diastereoselective transformations, such as alkylation or acylation, to introduce chirality. Following the stereoselective reaction, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org Oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successfully applied in a variety of asymmetric syntheses. wikipedia.orgnih.gov

Furthermore, biocatalysis offers an environmentally benign alternative for the synthesis of chiral amines. rochester.edu Enzymes, such as transaminases or engineered variants of myoglobin, can catalyze the enantioselective synthesis of chiral amines from prochiral ketones or through carbene N-H insertion reactions, respectively. rochester.edu While specific applications to 2,6-diaminobenzoate derivatives are yet to be explored, the broad substrate scope of some biocatalysts suggests their potential utility in this area.

The table below summarizes key aspects of these potential asymmetric synthesis approaches.

| Methodology | Precursor Type | Catalyst/Reagent | Key Advantages |

| Catalytic Asymmetric Hydrogenation | Substituted Nitroaromatics, Imines | Chiral Rh, Ru, Ir complexes | High atom economy, high enantioselectivity |

| Asymmetric Amination | Allylic carbonates/acetates | Chiral Pd complexes | Good functional group tolerance |

| Chiral Auxiliaries | Prochiral 2,6-diaminobenzoate derivative | Oxazolidinones, Pseudoephedrine | Predictable stereochemical outcome, well-established |

| Biocatalysis | Ketones, Diazoesters | Transaminases, Engineered Myoglobin | Mild reaction conditions, high enantioselectivity |

Fundamental Reactivity and Chemical Transformations of Methyl 2,6 Diaminobenzoate

Reactivity of Amine Functional Groups

The presence of two primary amine groups on the aromatic ring makes them the primary sites for a variety of chemical transformations. Their nucleophilic nature is the driving force for reactions such as substitution, while their susceptibility to changes in oxidation state allows for oxidative reactions.

The lone pair of electrons on the nitrogen atoms of the amino groups allows them to act as nucleophiles, readily attacking electrophilic centers. Common nucleophilic substitution reactions at the amino centers include N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the amine with an alkyl halide. The reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. Due to the presence of two amino groups, a mixture of mono- and di-alkylated products is possible, and controlling the stoichiometry of the reactants is crucial for selective alkylation. However, the steric hindrance imposed by the adjacent ester group and the other amino group can significantly reduce the rate of N-alkylation compared to less hindered anilines.

N-Acylation: This reaction typically involves an acyl chloride or an acid anhydride (B1165640) as the acylating agent. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative (an amide). Similar to N-alkylation, the reaction can occur at one or both amino groups. The steric crowding around the amino groups in methyl 2,6-diaminobenzoate can necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a more potent catalyst) to achieve high yields.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated amine (Amide) | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂) |

Aromatic amines are susceptible to oxidation, and the presence of two amino groups in an ortho-relationship, as in o-phenylenediamines, can lead to specific oxidative transformations. The oxidation of o-phenylenediamine (B120857) derivatives can be complex, yielding a variety of products depending on the oxidant and reaction conditions. Common products include quinone-diimines and phenazines.

For this compound, oxidation would likely be initiated by the removal of electrons from the nitrogen atoms. The resulting radical cations could then couple to form dimeric or polymeric structures. The presence of the electron-withdrawing methyl ester group might slightly decrease the electron density on the ring, making it somewhat less susceptible to oxidation compared to unsubstituted o-phenylenediamine. However, in the presence of strong oxidizing agents, the formation of colored, complex products is expected. For instance, the oxidation of o-phenylenediamine is known to produce 2,3-diaminophenazine, a fluorescent compound. mdpi.comacs.orgnih.gov

Derivatization of the amino groups is a common strategy to modify the properties of the molecule or to introduce protecting groups for subsequent reactions. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), is a frequently employed method to form stable sulfonamides.

The N-tosylation of anilines, particularly sterically hindered ones, often requires specific conditions to proceed efficiently. organic-chemistry.orgjlu.edu.cn The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the tosyl chloride. The steric hindrance around the amino groups in this compound would likely necessitate the use of a strong base and a suitable catalyst.

| Parameter | Condition |

| Reagent | p-Toluenesulfonyl chloride (TsCl) |

| Base | Pyridine, Triethylamine (Et₃N), or stronger bases |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (often used for hindered alcohols and amines) |

| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (B151607) (CHCl₃), or Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux, depending on reactivity |

The mono- and di-tosylated products can be formed, and their relative ratios can be controlled by adjusting the stoichiometry of the reagents. The resulting tosylamides are generally stable crystalline solids.

Reactivity of the Ester Functional Group

The methyl ester group in this compound is another key site for chemical transformations. Its reactivity is influenced by the electronic effects of the amino groups and the significant steric hindrance from their ortho positions.

Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The steric hindrance from the two ortho-amino groups is expected to significantly slow down the rate of hydrolysis compared to unhindered benzoates. Elevated temperatures and prolonged reaction times may be necessary to achieve complete saponification. chemrxiv.orgnih.gov

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. google.com The steric hindrance around the ester group in this compound would also impact the rate of transesterification, favoring the use of less bulky alcohols and potentially requiring more forcing conditions.

The carbonyl oxygen of the ester group possesses lone pairs of electrons and can act as a hydrogen bond acceptor. In the solid state, the crystal structure of this compound reveals the presence of intramolecular hydrogen bonding. Specifically, N-H···O hydrogen bonds are formed between the amino groups and both the carbonyl and alkoxy oxygen atoms of the ester group. This intramolecular interaction can influence the conformation of the molecule and its packing in the crystal lattice. The ability of the ester group to participate in such interactions is a key feature of its chemical behavior, affecting its physical properties and its interactions with other molecules.

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of two powerful electron-donating amino (-NH₂) groups and one electron-withdrawing methoxycarbonyl (-COOCH₃) group. The interplay of these substituents dictates the regioselectivity and rate of aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The two amino groups on the aromatic ring of this compound are strong activating groups in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com They increase the electron density of the benzene (B151609) ring through resonance, making it more susceptible to attack by electrophiles. libretexts.org This activation is more pronounced at the ortho and para positions relative to the amino groups.

In the case of this compound, the positions ortho and para to the amino groups are positions 3, 4, and 5. The directing effects of the two amino groups are additive, strongly activating the aromatic ring. The methoxycarbonyl group, being a deactivating group, will have a lesser influence on the regioselectivity compared to the potent activating effect of the two amino groups. Therefore, electrophilic substitution is expected to occur preferentially at the positions most activated by the amino groups.

Due to the strong activation by the two amino groups, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. However, the high reactivity can sometimes lead to polysubstitution, and controlling the reaction to achieve monosubstitution may require careful selection of reaction conditions. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| 3 | Ortho to one -NH₂ group | Favorable for substitution |

| 4 | Para to one -NH₂ group | Highly favorable for substitution |

| 5 | Ortho to one -NH₂ group | Favorable for substitution |

This table is based on established principles of electrophilic aromatic substitution and the known directing effects of amino and methoxycarbonyl groups.

Hydrogenation of the Aromatic Core

The hydrogenation of the aromatic core of this compound involves the reduction of the benzene ring to a cyclohexane (B81311) ring. This transformation typically requires a catalyst and a source of hydrogen, often under elevated pressure and temperature. chemguide.co.uk The presence of the amino and ester functional groups can influence the choice of catalyst and reaction conditions.

Catalytic hydrogenation of aromatic rings is a well-established process. rsc.org For aniline (B41778) and its derivatives, metal-free hydrogenation using frustrated Lewis pairs has been reported to yield cyclohexylamine (B46788) derivatives. acs.org More commonly, transition metal catalysts such as rhodium, ruthenium, and palladium are employed for the hydrogenation of aromatic amines. researchgate.net Similarly, the hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acids has been achieved using catalysts like rhodium on carbon. nih.govresearchgate.net

Given these precedents, it is anticipated that the aromatic core of this compound can be hydrogenated to yield methyl 2,6-diaminocyclohexanecarboxylate. The reaction would likely necessitate a robust catalyst, such as rhodium or ruthenium, to overcome the aromatic stability.

Table 2: General Conditions for Aromatic Ring Hydrogenation of Related Compounds

| Substrate | Catalyst | Conditions | Product |

| Aniline Derivatives | B(C₆F₅)₃ / H₂ | - | Cyclohexylamine Derivatives. acs.org |

| Nitrobenzene | Rh-Ni/CSC | 3.5 MPa H₂, 140 °C | Cyclohexylamine. researchgate.net |

| Benzoic Acid | Rh/C | 10 MPa CO₂, 4 MPa H₂, 323 K | Cyclohexanecarboxylic Acid. nih.govresearchgate.net |

This table presents examples of hydrogenation of compounds structurally related to this compound and is intended to provide insight into potential reaction conditions.

Supramolecular Interactions and Crystal Engineering Studies

N-H···O Hydrogen Bonding Networks

Hydrogen bonding plays a paramount role in the crystal structure of Methyl 2,6-diaminobenzoate. The amino groups (N-H) act as hydrogen bond donors, while the oxygen atoms of the ester group (carbonyl and alkoxy) serve as acceptors. This leads to the formation of robust and intricate hydrogen-bonding networks.

The carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. In many related aminobenzoate structures, intramolecular N-H···O=C hydrogen bonds are common, leading to the formation of a stable six-membered ring. rsc.orgnih.govnih.gov This type of interaction significantly influences the planarity and conformation of the molecule.

Notably, the alkoxy oxygen of the ester group in this compound also acts as a significant hydrogen bond acceptor. researchgate.net This is less common than interactions involving the more polarized carbonyl oxygen but is observed in this molecule due to the specific geometry and electronic properties conferred by the two amino groups. researchgate.netrsc.org

Studies on the crystal structure of this compound show that the amino groups form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms. researchgate.netrsc.org Research indicates that there is little difference in the lengths of these two types of hydrogen bonds in the parent molecule. researchgate.netrsc.org This dual acceptance of hydrogen bonds by the ester group is a critical element in its crystal engineering, allowing for more complex and stable three-dimensional networks.

A search of the Cambridge Structural Database has revealed a preference for N-H bonds to lie within the ester plane when forming hydrogen bonds with the alkoxy oxygen, highlighting the geometric specificity of this interaction. rsc.org

Table 1: Hydrogen Bonding Interactions in Aminobenzoate Derivatives

| Compound | Interaction Type | D—H···A | D···A (Å) | H···A (Å) | D—H···A (°) | Reference |

| Methyl 2-amino-5-chlorobenzoate | Intramolecular | N—H···O2 | 2.713 (5) | 2.08 | 129 | nih.gov |

| Methyl 2-amino-5-chlorobenzoate | Intermolecular | N—H···O2 | 3.066 (5) | 2.31 | 147 | nih.gov |

| Methyl 2-amino-5-bromobenzoate | Intramolecular | N—H···O | - | - | - | rsc.org |

| Methyl 2-amino-5-bromobenzoate | Intermolecular | N—H···O | - | - | - | rsc.org |

| This compound | Inter- & Intramolecular | N-H···O (carbonyl) | Reported | - | - | researchgate.net |

| This compound | Inter- & Intramolecular | N-H···O (alkoxy) | Reported | - | - | researchgate.net |

Note: Specific bond lengths and angles for this compound were reported but not itemized in the source material. The table is interactive and can be sorted by column.

The comprehensive network of N-H···O hydrogen bonds is the dominant force in the crystal packing of this compound, ensuring lattice stabilization. researchgate.net The ability of the molecule to form connections using both its amino groups and both ester oxygens allows for a highly interconnected and stable structure. These interactions dictate the relative orientation of molecules, leading to specific packing motifs. In related aminobenzoates, intermolecular N-H···O interactions are responsible for creating structures like zigzag chains along a crystallographic axis. rsc.org The specific arrangement in this compound, stabilized by these varied hydrogen bonds, is a key aspect of its crystal engineering. researchgate.net

π-π Stacking Interactions in Solid-State Architectures

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can also contribute to the stabilization of the crystal structure. While direct studies on the π-π stacking in this compound are not detailed in the available literature, research on related aromatic systems provides valuable insights. The strength and geometry of these interactions are highly dependent on the substituents on the aromatic ring. diva-portal.org

Studies on substituted triptycene (B166850) systems show that the relative position of substituents has a profound influence on the strength of π-π stacking. diva-portal.org Electron-withdrawing groups on one aromatic ring generally increase the stacking preference when interacting with an electron-rich ring. diva-portal.org Given that this compound possesses electron-donating amino groups and a somewhat electron-withdrawing ester group, a complex electronic landscape is created that could favor staggered or offset π-π stacking arrangements to stabilize the crystal lattice. These interactions, though often weaker than hydrogen bonds, can play a crucial role in the fine-tuning of the solid-state architecture.

Research into Molecular Recognition and Host-Guest Chemistry

While specific studies detailing the use of this compound in molecular recognition and host-guest chemistry are not widely reported, the structural features of the molecule suggest a strong potential for such applications. The principles of molecular recognition rely on specific non-covalent interactions between a host and a guest molecule, including hydrogen bonding, π-π stacking, and electrostatic interactions.

The two amino groups and the ester group of this compound provide multiple hydrogen bond donor and acceptor sites, making it a candidate for binding with complementary guest molecules. The aromatic ring can participate in π-π stacking interactions with other aromatic guests. These functionalities are foundational to the design of synthetic hosts for molecular recognition. For example, the cavities of host molecules like cucurbiturils or cyclodextrins often bind guests through a combination of hydrophobic effects and specific hydrogen bonds with functional groups at the portals, similar to those present in this compound. The ability to form multiple, specific interaction points is a key attribute for effective molecular recognition and the construction of novel host-guest systems.

Coordination Chemistry of Methyl 2,6 Diaminobenzoate

Methyl 2,6-diaminobenzoate as a Ligand

The efficacy of this compound as a ligand is rooted in its molecular architecture. The spatial arrangement of its donor atoms—the two nitrogen atoms of the amino groups and the oxygen atoms of the ester group—allows for a variety of binding possibilities with metal centers and other electrophilic species.

The design of ligands is a fundamental aspect of coordination chemistry, dictating the geometry and stability of the resulting complexes. In the case of this compound, the two amino groups in ortho positions relative to the ester group create a specific steric and electronic environment. This arrangement facilitates intramolecular hydrogen bonding, which plays a crucial role in its binding modes.

Research has shown that this compound can exhibit hydrogen bonding from its NH2 groups to both the carbonyl and alkoxy oxygen atoms of the carboxylic ester. researchgate.net This dual hydrogen bonding capability is a key feature of its ligand design. A search of the Cambridge Structural Database has revealed a preference for the N-H bond to lie in the plane of the ester when forming a hydrogen bond with the alkoxy oxygen. researchgate.net

The binding modes of this compound are not limited to interactions with metal ions. It can also form adducts with other molecules, such as triphenylboron, through coordinative interactions with its amino groups.

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, is a critical factor in the stability of metal complexes. The denticity of a ligand refers to the number of donor groups in a single ligand that bind to the central atom.

While direct evidence of this compound acting as a chelating ligand to a single metal center is not extensively documented in the provided context, its structure suggests the potential for bidentate or even tridentate coordination. The two amino groups and the carbonyl oxygen of the ester group could potentially coordinate to a metal ion, forming stable five- or six-membered chelate rings. The specific denticity would likely depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Advanced Spectroscopic Characterization and Elucidation of Methyl 2,6 Diaminobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of Methyl 2,6-diaminobenzoate, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.

The aromatic protons display a characteristic splitting pattern. The proton at the 4-position (4-H) appears as a triplet at approximately 6.94 ppm with a coupling constant (J) of 8.1 Hz. This triplet arises from the coupling with the two equivalent protons at the 3- and 5-positions. The protons at the 3- and 5-positions (3-,5-H) appear as a doublet at around 5.94 ppm, also with a J value of 8.1 Hz, due to their coupling with the 4-H proton.

The two amino groups (-NH₂) give rise to a broad signal at approximately 5.44 ppm, integrating to four protons. The broadness of this signal is characteristic of amine protons and is influenced by factors such as hydrogen bonding and exchange with trace amounts of water. The methyl protons of the ester group (CO₂CH₃) are observed as a sharp singlet at 3.89 ppm, integrating to three protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.94 | t | 8.1 | 1H | 4-H |

| 5.94 | d | 8.1 | 2H | 3-,5-H |

| 5.44 | br | - | 4H | 2 x NH₂ |

| 3.89 | s | - | 3H | CO₂CH₃ |

Complementing the proton data, the ¹³C NMR spectrum provides a definitive blueprint of the carbon skeleton of this compound. In CDCl₃, the spectrum shows six distinct signals, corresponding to the different carbon environments in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 169.2 ppm. The aromatic carbons directly attached to the amino groups (2,6-C) resonate at around 151.3 ppm. The carbon at the 4-position (4-C) is found at 134.0 ppm. The carbons at the 3- and 5-positions (3-,5-C) are observed at 104.7 ppm, while the carbon attached to the ester group (1-C) appears at a higher field of 97.7 ppm. The methyl carbon of the ester group (CO₂CH₃) gives a signal at 51.4 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.2 | C=O |

| 151.3 | 2,6-C |

| 134.0 | 4-C |

| 104.7 | 3-,5-C |

| 97.7 | 1-C |

| 51.4 | CO₂CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers valuable information about the functional groups and bonding within this compound.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. While specific Raman data for this compound is not extensively reported, the spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-C stretching vibrations. The symmetric N-H stretching vibration would also be Raman active. Due to the principle of mutual exclusion for centrosymmetric molecules, some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3461, 3347 | N-H Stretching (asymmetric and symmetric) |

| 2947 | Aromatic C-H Stretching |

| 1657 | C=O Stretching (ester) |

| 1595, 1571 | Aromatic C=C Stretching |

| 1299, 1243 | C-N Stretching |

| 1189, 1139 | C-O Stretching (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. The presence of the benzene (B151609) ring substituted with two amino groups and a methyl ester group results in a chromophore that absorbs in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which aids in its structural confirmation. The nominal molecular weight of this compound (C₈H₁₀N₂O₂) is 166 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 166. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 135. Subsequent loss of a carbonyl group (CO) could lead to a fragment at m/z 107. Another characteristic fragmentation pathway could involve the cleavage of the entire ester group (-COOCH₃), leading to a fragment at m/z 107. The presence of the amino groups can also influence the fragmentation, potentially leading to the loss of ammonia (B1221849) (NH₃) or related fragments. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 166 | [M]⁺ |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ or [M - OCH₃ - CO]⁺ |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry Investigations of Methyl 2,6 Diaminobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular systems.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). A DFT study on Methyl 2,6-diaminobenzoate would typically calculate parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable conformation of the molecule, taking into account the interactions between the amino groups, the ester group, and the benzene (B151609) ring. However, no published studies containing these specific geometric or electronic structure parameters for this compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com A computational analysis would map the electron density distribution of these orbitals across the this compound structure, identifying the likely sites for nucleophilic and electrophilic attack. Regrettably, specific HOMO-LUMO energy values and orbital distributions for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Processes

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. aimspress.comnih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). For this compound, NBO analysis would quantify the intramolecular charge transfer between the electron-donating amino groups and the electron-withdrawing methyl ester group, mediated by the aromatic ring. This would offer insight into the molecule's electronic stabilization and polarity. No specific NBO analysis data for this compound could be located.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. nih.gov Such studies could, for example, model the step-by-step process of electrophilic substitution on the aromatic ring of this compound or the mechanism of its hydrolysis. This involves locating the high-energy transition state structures that connect reactants to products on the potential energy surface. No computational studies detailing reaction mechanisms or transition states involving this compound were identified.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which are essential for compound characterization. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) and Raman spectrum, aiding in the assignment of experimental spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to help interpret experimental NMR data. A theoretical spectroscopic analysis of this compound would be a valuable tool for its structural confirmation, but no such theoretical predictions have been reported in the literature.

Applications in Computational-Driven Molecular Design

The utility of this compound in computational-driven molecular design is primarily rooted in its role as a model system for studying specific and often overlooked non-covalent interactions. Computational investigations, particularly when paired with experimental data like crystal structures, provide fundamental insights into the molecule's hydrogen bonding capabilities, which are critical for the rational design of larger, more complex molecules in fields such as drug design and crystal engineering. researchgate.net

Detailed studies of this compound and its derivatives have focused on the nature of N-H···O hydrogen bonds. researchgate.net A key finding from combined crystallographic and computational analysis is the significant interaction between the amino groups (N-H) and the alkoxy oxygen of the carboxylic ester group. researchgate.netresearchgate.net This is noteworthy because the carbonyl oxygen is typically considered the primary hydrogen bond acceptor in ester functionalities. The research demonstrates that for this compound, the NH2 groups form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms. researchgate.net

Computational techniques are essential to dissect and understand these interactions. researchgate.net For instance, in a derivative where one amino group is tosylated (mono N-tosyl derivative), the primary amino group specifically forms a hydrogen bond with the alkoxy group, while the tosyl-N-H group bonds to the carbonyl. researchgate.net This selective interaction, despite the primary amino group donating electron density into the ester, highlights the subtle electronic and steric effects that govern molecular recognition, which can be modeled and predicted using computational chemistry.

The insights gained from such computational studies on this compound are directly applicable to molecular design. researchgate.net An accurate understanding of hydrogen bonding, including to less common acceptors like an alkoxy oxygen, is crucial for:

Developing and refining force fields used in molecular mechanics and molecular dynamics simulations. researchgate.net

Improving the accuracy of molecular docking programs that predict how a ligand might bind to a protein's active site.

Guiding supramolecular crystal engineering by enabling the prediction and design of specific crystal packing motifs. researchgate.net

The computational analysis of this compound, therefore, serves as a foundational case study. It underscores the importance of considering all potential hydrogen bond donors and acceptors to create accurate in silico models, which in turn leads to more effective and predictable molecular design. researchgate.net

Research Findings on Hydrogen Bonding in this compound Derivatives

Computational and crystallographic analyses have elucidated the specific hydrogen bonding patterns in this compound and its derivatives. The data reveals a competition and co-existence of hydrogen bonds to both the carbonyl (C=O) and alkoxy (O-CH3) oxygens of the ester group.

| Compound/Complex | H-Bond Donor | H-Bond Acceptor | Key Computational/Structural Finding |

| This compound | Amino groups (NH₂) | Carbonyl (C=O) & Alkoxy (O-CH₃) | Hydrogen bonds are formed with both oxygen atoms with little difference in bond lengths. researchgate.netresearchgate.net |

| Mono N-tosyl derivative | Primary amino (NH₂) | Alkoxy (O-CH₃) | Demonstrates high specificity in hydrogen bonding, guided by the electronic influence of the tosyl group. researchgate.net |

| Mono N-tosyl derivative | Tosyl-N-H | Carbonyl (C=O) | The more acidic N-H bond preferentially interacts with the stronger carbonyl acceptor. researchgate.net |

| Tetrafluoroborate (B81430) salt | Cationic amino groups | Tetrafluoroborate anion | The crystal structure is primarily stabilized by strong cation-anion hydrogen bonding interactions. researchgate.netresearchgate.net |

Derivatives of Methyl 2,6 Diaminobenzoate and Their Research Applications in Chemical Synthesis and Materials Science

Role as Precursors in Complex Organic Synthesis

The arrangement of functional groups in Methyl 2,6-diaminobenzoate makes it an important building block for synthesizing a variety of complex organic derivatives. Its two adjacent amino groups are particularly suited for condensation reactions that form fused heterocyclic rings, which are core structures in many pharmaceutically active compounds and functional materials.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmacologically active molecules. The standard method for their synthesis is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. Given that this compound is a substituted ortho-phenylenediamine, it can serve as a direct precursor to highly functionalized benzimidazole derivatives.

The reaction involves the condensation of the two amino groups with an aldehyde, followed by cyclization and aromatization to form the benzimidazole ring. The resulting molecule retains the methyl ester group from the original precursor, providing a handle for further functionalization. This synthetic route allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used in the reaction. organic-chemistry.org

Table 1: Proposed Synthesis of Benzimidazole Derivatives from this compound

| Aldehyde Reactant | Resulting 2-Substituent | Proposed Product Name |

| Formaldehyde | -H | Methyl 4-amino-1H-benzo[d]imidazole-7-carboxylate |

| Acetaldehyde | -CH₃ | Methyl 4-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate |

| Benzaldehyde | -C₆H₅ | Methyl 4-amino-2-phenyl-1H-benzo[d]imidazole-7-carboxylate |

Synthesis of Benzothiadiazole Derivatives

2,1,3-Benzothiadiazole (BTD) is a key electron-acceptor unit used in the construction of fluorescent probes, organic semiconductors, and optoelectronic materials. nih.govmdpi.com The synthesis of the benzothiadiazole core typically requires the de novo assembly of the thiadiazole ring from a substituted ortho-aryl-1,2-diamine. nih.gov

The established method for this transformation involves the reaction of the ortho-diamine with thionyl chloride (SOCl₂) or a related sulfur-containing reagent. Applying this methodology to this compound would involve the condensation of its two amino groups with thionyl chloride to form the fused five-membered thiadiazole ring. This process would yield a highly functionalized benzothiadiazole derivative, specifically Methyl 4-aminobenzo[c] researchgate.netgoogle.comnih.govthiadiazole-7-carboxylate, a compound with potential applications in materials science due to the electron-withdrawing nature of the benzothiadiazole core.

Formation of Other Heterocyclic Compounds

The ortho-diamine functionality of this compound also makes it a suitable precursor for the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of biological activities and applications as dyes, catalysts, and electroluminescent materials. researchgate.net

The most common and straightforward synthesis of the quinoxaline (B1680401) ring system involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. chim.itnih.gov In this reaction, the two amino groups of this compound would react with the two carbonyl groups of a compound like glyoxal (B1671930) or benzil (B1666583) to form the six-membered pyrazine (B50134) ring, which is fused to the original benzene (B151609) ring. This reaction provides a direct route to substituted quinoxaline-5-carboxylic acid esters, which are valuable intermediates for further chemical exploration.

Table 2: Proposed Synthesis of Quinoxaline Derivatives from this compound

| 1,2-Dicarbonyl Reactant | Resulting 2,3-Substituents | Proposed Product Name |

| Glyoxal | -H, -H | Methyl 5-aminoquinoxaline-8-carboxylate |

| Benzil | -C₆H₅, -C₆H₅ | Methyl 5-amino-2,3-diphenylquinoxaline-8-carboxylate |

| 2,3-Butanedione | -CH₃, -CH₃ | Methyl 5-amino-2,3-dimethylquinoxaline-8-carboxylate |

Synthesis of Substituted Anthranilic Acid Derivatives

This compound can itself be considered a derivative of anthranilic acid (2-aminobenzoic acid). A key synthetic challenge is the selective functionalization of one of its two amino groups to create new, differentially substituted anthranilic acid derivatives. Selective mono-N-alkylation is a valuable strategy for modifying amines. nih.govmonash.edu

Due to the electronic influence of the methyl ester group, the two amino groups in this compound are not identical, which may allow for regioselective reactions under carefully controlled conditions. For example, a selective mono-N-alkylation reaction could potentially be achieved by using a suitable alkylating agent in the presence of a base. researchgate.netdoi.org This would yield a new substituted anthranilic acid derivative where one amino group is modified while the other remains free, opening pathways to novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Applications in Polymer Science and Advanced Materials Development

The presence of multiple reactive functional groups makes this compound a highly promising monomer for the synthesis of specialized polymers and resins. Its structure is particularly suited for creating complex, non-linear polymer architectures.

Role in Polymer Production and Resin Synthesis

This compound can be classified as an AB₂-type monomer, where the methyl ester group serves as the 'A' functionality and the two amino groups represent two 'B' functionalities. Monomers of this type are ideal for producing hyperbranched polymers through self-polycondensation. In this process, the ester group of one monomer molecule reacts with an amino group of another, forming an amide linkage. vot.pl Because each monomer unit has two amino groups, the polymer chain can branch at each step, leading to a highly branched, dendritic, or tree-like structure.

This approach has been successfully demonstrated with the isomeric monomer 3,5-diaminobenzoic acid to create hyperbranched polyamides. vot.plresearchgate.net These polymers exhibit unique properties compared to their linear counterparts, such as high solubility, low solution viscosity, and a high density of terminal functional groups. vot.pl By analogy, the polycondensation of this compound would be expected to produce hyperbranched poly(ester-amide)s with a high concentration of terminal amine groups. These terminal groups could be further modified to tailor the polymer's properties for specific applications, such as in coatings, additives, or as scaffolds in drug delivery systems. Aromatic polyamides, in general, are known for their excellent thermal stability and mechanical properties. nih.govsavemyexams.com

Table 3: Polymerization Potential of this compound

| Monomer Type | Reactive Groups | Polymerization Method | Resulting Polymer Class | Potential Architecture |

| AB₂ | A: -COOCH₃B₂: Two -NH₂ | Self-Polycondensation | Polyamide | Hyperbranched |

Development of Advanced Materials with Tailored Properties

The development of advanced materials from this compound has been significantly influenced by the principles of crystal engineering, where the arrangement of molecules in a crystal lattice is controlled to achieve desired properties. The hydrogen-bonding capabilities of the amino groups and the ester function are central to this approach. researchgate.net

Detailed crystallographic studies have revealed that in the parent this compound molecule, the amino groups form hydrogen bonds with both the carbonyl and the alkoxy oxygen atoms of the ester group. researchgate.net By modifying the molecule, researchers can systematically alter these hydrogen-bonding networks to tailor the material's solid-state architecture. For instance, some derivatives have been shown to exhibit aggregation-induced emission (AIE), a desirable property for various optical applications. researchgate.net

Key research findings in this area focus on how different substituents guide the formation of distinct supramolecular structures:

Complex Formation: The creation of a bis-triphenylboron complex with this compound demonstrates how coordination to a Lewis acid alters the electronic and steric environment, yet the fundamental hydrogen bonding to both ester oxygen atoms can be preserved. researchgate.net

Salt Formation: Conversion into a tetrafluoroborate (B81430) salt drastically changes the intermolecular interaction landscape. The crystal structure of the salt is primarily governed by strong hydrogen bonding between the ammonium (B1175870) cations and the tetrafluoroborate anions, showcasing a powerful method for redirecting assembly pathways. researchgate.netntu.ac.uk

Selective Derivatization: In the mono-N-tosyl derivative, methyl 2-amino-6-tosylaminobenzoate, the two amino groups are differentiated. The more acidic N-H group of the tosylamide preferentially forms a hydrogen bond with the carbonyl oxygen, while the remaining primary amino group's N-H bonds to the alkoxy oxygen. researchgate.netntu.ac.uk This selective interaction demonstrates fine control over the molecular arrangement, a key aspect of creating materials with tailored properties. ntu.ac.uk

These studies underscore that hydrogen bonding to the often-overlooked ester alkoxy group should not be disregarded when designing molecular systems, as it can be a critical interaction in determining the final solid-state structure. researchgate.net

| Derivative | Key Structural Feature / Dominant Interaction | Reference |

|---|---|---|

| This compound | Hydrogen bonding from NH₂ groups to both carbonyl (C=O) and alkoxy (O-CH₃) oxygen atoms of the ester. | researchgate.net |

| Bis-triphenylboron complex | Coordination of triphenylboron to the amino groups while maintaining N-H···O hydrogen bonds. | researchgate.net |

| Tetrafluoroborate salt | Crystal packing is dominated by strong cation-anion (N-H⁺···F-B) hydrogen bonding. | researchgate.netntu.ac.uk |

| Methyl 2-amino-6-tosylaminobenzoate | Differentiated hydrogen bonding: the acidic tosyl-N-H bonds to the carbonyl oxygen, and the primary amino N-H bonds to the alkoxy oxygen. | researchgate.netntu.ac.uk |

Investigation as Organogelator Precursors

Based on available scientific literature, there is no specific research investigating derivatives of this compound as precursors for organogelators.

Integration into Biohybrid Polymer Systems

Current research literature does not provide specific examples or studies on the integration of this compound derivatives into biohybrid polymer systems.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,6-diaminobenzoate, and how can purity be ensured?

this compound is typically synthesized via esterification of 2,6-diaminobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include refluxing at 60–80°C for 12–24 hours, followed by neutralization and extraction. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (C18 column, UV detection at 254 nm), ¹H/¹³C NMR (confirming esterification and amino group retention), and elemental analysis (>98% purity recommended for research use). Moisture-sensitive intermediates necessitate inert atmosphere handling .

Q. How can this compound’s stability be assessed under varying storage conditions?

Stability studies should monitor degradation under light, temperature, and humidity. For example:

- Light sensitivity : Store in amber vials; compare UV-vis spectra (200–400 nm) before/after 7-day exposure to UV light.

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via LC-MS over 48 hours. Stability is optimal at 4°C in anhydrous, argon-purged containers .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Use reverse-phase HPLC with UV detection (λ = 280 nm) for routine quantification. For trace analysis, LC-MS/MS (ESI+ mode, m/z 181 [M+H]⁺) provides higher sensitivity. In biological matrices, derivatize with dansyl chloride to enhance detectability. Validate methods with spiked recovery tests (85–115% recovery acceptable) .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what implications does this have for catalytic applications?

The compound’s diaminobenzene core chelates metals like Fe³⁺ and Cu²⁺, forming stable complexes detectable via spectrophotometry (e.g., absorbance shifts at 450 nm). In catalytic studies, coordinate with Fe³⁺ to mimic peroxidase activity, as seen in iron detection assays where it oxidizes to a brown pigment with H₂O₂ . Advanced applications include designing metal-organic frameworks (MOFs) for heterogeneous catalysis; optimize ligand-metal ratios via Job’s plot analysis.

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) often stem from competing side reactions (e.g., ester hydrolysis or amine oxidation). Mitigate via:

- Protecting groups : Boc-protect amines before coupling, then deprotect post-reaction.

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig conditions.

- Kinetic studies : Use in situ IR to track intermediate formation. Publish full experimental conditions (solvent, temperature, base) to aid reproducibility .

Q. How can this compound be integrated into electrochemical sensors for neurotransmitter detection?

Functionalize carbon electrodes with electropolymerized films of this compound. The amino groups enhance dopamine selectivity via π-π interactions and hydrogen bonding. Optimize film thickness (cyclic voltammetry in 0.1 M H₂SO₄) and validate sensitivity (LOD < 10 nM) in artificial cerebrospinal fluid. Cross-validate with HPLC-MS to rule out interferents like ascorbic acid .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.